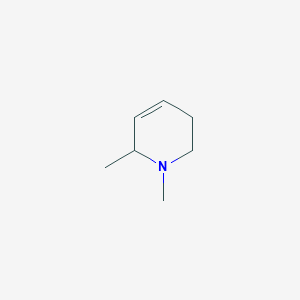
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl-, also known as 1,2,5,6-tetrahydropyridine or THP, is an organic compound with a bicyclic structure containing a pyridine ring and a cyclohexene ring. THP has been widely used in various fields, such as organic synthesis, pharmaceuticals, and pesticides.
作用機序
The mechanism of action of THP is not fully understood, but it is believed to be related to its ability to interact with neurotransmitter systems in the brain. THP has been shown to interact with dopamine receptors, which are involved in the regulation of movement, motivation, and reward. THP has also been shown to interact with glutamate receptors, which are involved in the regulation of learning and memory. In addition, THP has been shown to interact with GABA receptors, which are involved in the regulation of anxiety and sedation.
生化学的および生理学的効果
THP has been shown to have various biochemical and physiological effects. THP has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and reward-seeking behavior. THP has also been shown to increase the release of glutamate in the brain, which can lead to an increase in learning and memory. In addition, THP has been shown to enhance GABAergic transmission, which can lead to an increase in sedation and anxiolytic effects.
実験室実験の利点と制限
THP has several advantages for lab experiments. THP is a stable and readily available compound, which can be easily synthesized in large quantities. THP is also a versatile compound, which can be used in various types of reactions, such as protecting group chemistry, asymmetric synthesis, and transition metal-catalyzed reactions. However, THP also has some limitations for lab experiments. THP is a toxic compound, which can be harmful to human health and the environment. THP can also be difficult to remove from reaction mixtures, which can lead to unwanted side reactions and purification difficulties.
将来の方向性
There are several future directions for the research and development of THP. One direction is to explore the potential of THP as a therapeutic agent for neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to develop new methods for the synthesis of THP, which can be more efficient, selective, and environmentally friendly. A third direction is to investigate the mechanism of action of THP in more detail, which can provide insights into the underlying molecular mechanisms of neurotransmitter systems in the brain.
合成法
The synthesis of THP can be achieved through various methods, such as the hydrogenation of pyridine, the reduction of pyridine N-oxides, and the cyclization of 1,3-dienes. The most commonly used method is the hydrogenation of pyridine, which can be catalyzed by various metal catalysts, such as platinum, palladium, and nickel. The reduction of pyridine N-oxides can also be used to synthesize THP, which can be catalyzed by reducing agents, such as zinc and sodium borohydride. The cyclization of 1,3-dienes can also be used to synthesize THP, which can be catalyzed by Lewis acids, such as aluminum chloride and boron trifluoride.
科学的研究の応用
THP has been widely used in scientific research, especially in the field of organic synthesis. THP can be used as a protecting group for alcohols and amines, which can protect the functional groups from unwanted reactions during the synthesis process. THP can also be used as a chiral auxiliary in asymmetric synthesis, which can increase the enantioselectivity of the reaction. In addition, THP can be used as a ligand in transition metal-catalyzed reactions, which can enhance the reactivity and selectivity of the reaction.
特性
CAS番号 |
15031-95-5 |
|---|---|
製品名 |
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl- |
分子式 |
C7H13N |
分子量 |
111.18 g/mol |
IUPAC名 |
1,6-dimethyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C7H13N/c1-7-5-3-4-6-8(7)2/h3,5,7H,4,6H2,1-2H3 |
InChIキー |
USEREBLDLPTNKM-UHFFFAOYSA-N |
SMILES |
CC1C=CCCN1C |
正規SMILES |
CC1C=CCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




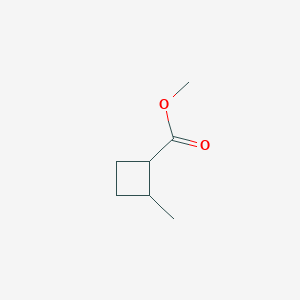




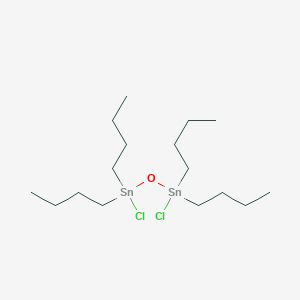
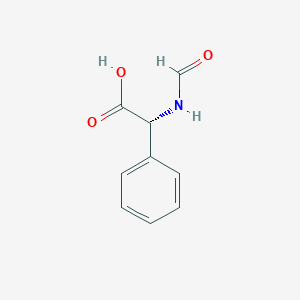
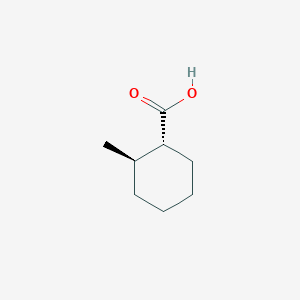
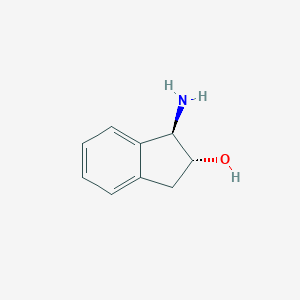
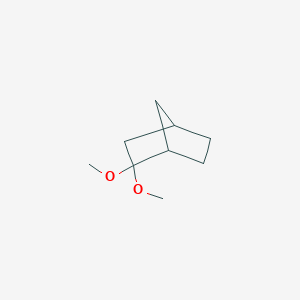
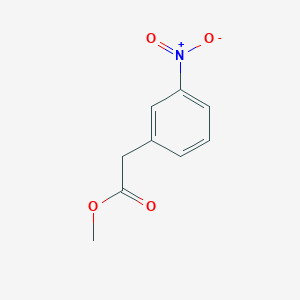
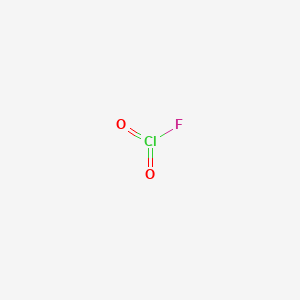
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)